molecular formula C12H10ClNO3S B066564 1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone CAS No. 175135-41-8

1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone

Cat. No.: B066564
CAS No.: 175135-41-8
M. Wt: 283.73 g/mol
InChI Key: YITRXRFSEINDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone is an organic compound with the molecular formula C₁₂H₁₀ClNO₃S. It is characterized by the presence of a pyrrole ring substituted with a 4-chlorophenylsulfonyl group and an ethanone moiety.

Preparation Methods

The synthesis of 1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone can be compared with similar compounds such as:

Each of these compounds has unique features that make them suitable for different applications, highlighting the versatility of the sulfonylpyrrole scaffold.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)sulfonylpyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-9(15)10-6-7-14(8-10)18(16,17)12-4-2-11(13)3-5-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITRXRFSEINDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384135
Record name MLS000849774
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727932
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175135-41-8
Record name MLS000849774
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.